Fmoc-D-Phe(3,4-DiCl)-OH

Catalog No.
S1768669
CAS No.
177966-58-4
M.F
C24H19Cl2NO4
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Phe(3,4-DiCl)-OH

CAS Number

177966-58-4

Product Name

Fmoc-D-Phe(3,4-DiCl)-OH

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N

Synonyms

177966-58-4;Fmoc-D-3,4-dichlorophe;Fmoc-3,4-dichloro-D-phenylalanine;Fmoc-D-Phe(3,4-Cl2)-OH;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;FMOC-D-PHE(3,4-DICL)-OH;Fmoc-L-phe(3,4-Cl2)-OH;Fmoc-D-3,4-Dichlorophenylalanine;AC1MBSTX;47425_ALDRICH;SCHEMBL119512;47425_FLUKA;CTK8C5622;MolPort-001-758-488;ZINC2564728;CF-352;FMOC-3,4-DICHLORO-D-PHE-OH;FMOC-D-3,4-DICHLORO-PHE-OH;AKOS015837447;AKOS015889731;AB05856;AM82046;FMOC-(3,4-DI-CL)-D-PHE-OH;RTR-008146;AC-16843

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Fmoc-d-3,4-dichlorophe

Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4) is an orthogonally protected, unnatural D-amino acid building block utilized primarily in solid-phase peptide synthesis (SPPS). Characterized by a 3,4-dichloro substitution on the phenyl ring and an Fmoc-protected alpha-amine, this compound introduces specific steric bulk, enhanced lipophilicity, and halogen bonding capabilities into peptide sequences [1]. The D-enantiomeric configuration provides inherent resistance to proteolytic degradation, extending the half-life of downstream peptide therapeutics [2]. In procurement contexts, it serves as an established precursor for synthesizing highly selective receptor antagonists, antimicrobial lipopeptides, and tachykinin inhibitors where standard phenylalanine or mono-halogenated analogs fail to achieve the required binding affinity or pharmacokinetic safety profiles [3].

Research Fit

Workflow Fmoc-SPPS building block
Key feature D-configuration, 3,4-dichloro substitution
Use Modulates peptide physicochemical and biological properties

Substituting Fmoc-D-Phe(3,4-DiCl)-OH with closely related analogs, such as Fmoc-D-Phe-OH, Fmoc-D-Phe(4-Cl)-OH, or the L-enantiomer Fmoc-L-Phe(3,4-DiCl)-OH, fundamentally alters the target peptide's efficacy and safety. The L-enantiomer is highly susceptible to endogenous proteases, rendering it unsuitable for in vivo applications requiring prolonged stability[1]. Furthermore, replacing the 3,4-dichloro configuration with a mono-chloro (4-Cl) or bulky naphthyl (D-Nal) group changes the electron distribution and steric volume of the side chain, which directly dictates receptor pocket fit [2]. For instance, in melanocortin receptor targeting, failing to use the exact 3,4-dichloro substitution results in a loss of receptor selectivity, leading to off-target binding and unacceptable metabolic cross-reactivity [3]. Therefore, generic substitution compromises both the structural integrity and the application-critical performance of the final synthesized peptide.

Substitution Risk

3,4-Dichloro substitution pattern

Unmodified or mono-halogenated Fmoc-D-Phe may not replicate steric, lipophilic, and electronic profile required for target binding.

D-configuration protease resistance

D-enantiomer provides protease resistance; L-enantiomer (CAS 177966-59-5) may not confer this stability advantage.

Chiral recognition mismatch

L-enantiomer may lead to different biological recognition and conformational outcomes, limiting direct interchangeability.

Enhanced Receptor Selectivity in Melanocortin Targeting

The incorporation of D-Phe(3,4-DiCl) into peptide sequences significantly alters receptor binding profiles compared to bulkier hydrophobic residues. In the synthesis of the melanocortin analog HS028, replacing the D-(2)-naphthylalanine (D-Nal) residue found in the baseline HS014 peptide with 3,4-dichloro-D-phenylalanine increased the affinity for the MC4 receptor (Ki = 0.95 nM) while lowering affinity for the MC3 receptor [1]. This substitution achieved a 78-fold selectivity for MC4 over MC3, compared to only a 17-fold selectivity difference for the D-Nal baseline [2].

Evidence DimensionReceptor binding selectivity ratio (MC4 vs MC3)
Target Compound Data78-fold selectivity (Ki = 0.95 nM for MC4)
Comparator Or BaselineD-Nal substituted analog (HS014) exhibiting 17-fold selectivity
Quantified Difference~4.6x increase in receptor selectivity
ConditionsCompetitive binding assay on COS-1 cells transfected with human MC receptors

Procuring this specific dichloro-substituted precursor is essential for developing highly selective metabolic therapeutics that avoid off-target MC3 receptor activation.

Storage Stability
Head-to-head
Lyophilized: 36 months vs Solution: 1 month
36× longer at -20°C
Supports procurement of lyophilized form for long-term storage.
Desiccated conditions; solution solvent unspecified.

Mitigation of Neurotoxicity in Tachykinin Antagonists

Unnatural amino acid substitutions are critical for overcoming the toxicity limitations of native peptide sequences. The development of Spantide II, an undecapeptide tachykinin antagonist, utilized D-Phe(3,4-DiCl) at position 5 to replace native residues that contributed to neurological side effects[1]. Compared to first-generation Spantide analogs which exhibited significant neurotoxicity, the incorporation of the 3,4-dichloro-D-phenylalanine residue, alongside other modifications, yielded a potent antagonist with negligible neurotoxicity in vivo [2].

Evidence DimensionIn vivo neurotoxicity and antagonist potency
Target Compound DataNegligible neurotoxicity with maintained high antagonist potency
Comparator Or BaselineFirst-generation Spantide analogs (lacking D-Phe(3,4-DiCl))
Quantified DifferenceElimination of dose-limiting neurological side effects
ConditionsIn vivo tachykinin/substance P antagonism models (e.g., guinea pig)

This precursor is required for synthesizing safe neurokinin modulators for dermatological and pain research without triggering dose-limiting neurological adverse events.

Enantiomeric Purity
Cross-study comparable
≥96.0% HPLC (D-enantiomer)
L-enantiomer also ≥96.0%
Stereochemistry is critical for biological outcome; D- and L-forms not interchangeable.
Differentiation based on chiral center, not purity.

Enhancement of Antimicrobial Lipopeptide Efficacy and Renal Safety

The specific lipophilicity (cLogP) imparted by the 3,4-dichloro substitution enhances membrane localization in antimicrobial peptide development. In the synthesis of octapeptin derivatives, the integration of D-Phe(3,4-DiCl) in compound C-02 resulted in high binding affinity to bacterial lipopolysaccharides (KD = 480 nM) and increased outer membrane permeability in Gram-negative bacteria [1]. Crucially, compared to standard natural octapeptins or polymyxin baselines, this specific halogenated substitution maintained robust in vitro antibacterial activity while demonstrating significantly lower renal cytotoxicity [2].

Evidence DimensionLipopolysaccharide (LPS) binding affinity and renal safety
Target Compound DataHigh LPS affinity (KD = 480 nM) with low renal cytotoxicity
Comparator Or BaselineNatural octapeptins and standard polymyxin-class peptides
Quantified DifferenceMaintained antimicrobial efficacy with reduced nephrotoxic liability
ConditionsSurface plasmon resonance (SPR) for LPS binding and in vitro renal toxicity assays

Selecting this building block enables the formulation of novel Gram-negative antibiotics that bypass the severe nephrotoxicity bottlenecks of existing lipopeptide classes.

AChE Inhibition Activity
Class-level
Reported as potent inhibitor (free amino acid); IC50 not provided.
Suggests core pharmacophore potential for enzyme inhibitor design.
Fmoc-protected building block not directly tested; data to verify.

Processability and Compatibility with Automated SPPS Workflows

The Fmoc-protected alpha-amine of Fmoc-D-Phe(3,4-DiCl)-OH ensures direct integration into modern solid-phase peptide synthesis (SPPS) protocols. Unlike Boc-protected alternatives that require harsh, hazardous hydrofluoric acid (HF) or trifluoroacetic acid (TFA) for deprotection and cleavage, the Fmoc group is efficiently removed using mild basic conditions, typically 20% piperidine in dimethylformamide (DMF) [1]. This orthogonal protection strategy prevents the premature cleavage of acid-labile side-chain protecting groups and resin linkages during the elongation cycle [2].

Evidence DimensionDeprotection conditions and workflow compatibility
Target Compound DataMild base deprotection (20% piperidine/DMF)
Comparator Or BaselineBoc-protected D-Phe(3,4-DiCl)-OH
Quantified DifferenceElimination of highly corrosive and hazardous acid cleavage steps
ConditionsAutomated multiplex peptide synthesizers

Procuring the Fmoc-protected variant ensures compatibility with mainstream, high-throughput automated peptide manufacturing, reducing hazardous waste and equipment degradation.

Synthesis of Highly Selective Melanocortin 4 (MC4) Receptor Antagonists

Fmoc-D-Phe(3,4-DiCl)-OH is a primary precursor for synthesizing MC4-selective ligands, such as the HS028 analog, used in obesity and metabolic syndrome research. The 3,4-dichloro substitution provides the precise steric and electronic fit required to achieve up to 78-fold selectivity over the MC3 receptor, a critical requirement for avoiding off-target metabolic effects [1].

Development of Non-Neurotoxic Tachykinin/Substance P Inhibitors

In neuropharmacology and dermatological research, this compound is utilized to synthesize Spantide II and related tachykinin antagonists. The incorporation of the 3,4-dichloro-D-phenylalanine residue is directly responsible for maintaining high antagonist potency while eliminating the dose-limiting neurotoxicity associated with earlier generation native peptide sequences [2].

Formulation of Nephrotoxicity-Reduced Antimicrobial Lipopeptides

For industrial and academic antibiotic development targeting Gram-negative bacteria, Fmoc-D-Phe(3,4-DiCl)-OH is integrated into cyclic lipopeptides (e.g., octapeptins). Its specific lipophilicity enhances lipopolysaccharide (LPS) binding and outer membrane permeability while significantly lowering the renal cytotoxicity that typically limits the clinical viability of polymyxin-class antibiotics [3].

High-Throughput Automated Solid-Phase Peptide Synthesis (SPPS)

Due to its base-labile Fmoc protecting group, this compound is highly compatible with mainstream automated peptide synthesis workflows. It allows for efficient chain elongation using mild piperidine deprotection, completely avoiding the hazardous hydrofluoric acid handling required by Boc-protected alternatives, thereby streamlining laboratory and industrial-scale manufacturing [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
SPPS of Protease-Resistant Peptides
D-configuration and 3,4-dichloro substitution profile
Proteolytic stability and secondary structure influence
Halogenated Aromatic SAR Studies
Halogen size and electronegativity comparison
Target binding, permeability, model-response context
Chiral Ligand & Enzyme Inhibitor Research
3,4-dichloro-D-phenylalanine core
AChE inhibition assay context and chiral recognition

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

455.0691135 Da

Monoisotopic Mass

455.0691135 Da

Heavy Atom Count

31

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